molecular formula C16H14N2O2S B5245132 N'-phenylnaphthalene-2-sulfonohydrazide

N'-phenylnaphthalene-2-sulfonohydrazide

Cat. No.: B5245132
M. Wt: 298.4 g/mol
InChI Key: GGWJSZXKMXETRT-UHFFFAOYSA-N
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Description

N’-phenylnaphthalene-2-sulfonohydrazide is an organic compound with the molecular formula C16H14N2O2S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-phenylnaphthalene-2-sulfonohydrazide can be synthesized through the reaction of naphthalene-2-sulfonyl chloride with phenylhydrazine. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N’-phenylnaphthalene-2-sulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-phenylnaphthalene-2-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups, such as amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted naphthalene and phenyl derivatives.

Scientific Research Applications

N’-phenylnaphthalene-2-sulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-phenylnaphthalene-2-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The sulfonohydrazide group can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonohydrazide: A closely related compound with similar chemical properties.

    Phenylhydrazine derivatives: Compounds with the phenylhydrazine moiety that exhibit similar reactivity.

    Sulfonohydrazide derivatives: Other compounds containing the sulfonohydrazide functional group.

Uniqueness

N’-phenylnaphthalene-2-sulfonohydrazide is unique due to its specific combination of the naphthalene and phenyl groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-phenylnaphthalene-2-sulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-21(20,18-17-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWJSZXKMXETRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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